molecular formula C42H52N5O8P B1459392 DMT-5-Methyl-dC(ac) Phosphoramidite CAS No. 1873306-74-1

DMT-5-Methyl-dC(ac) Phosphoramidite

Cat. No.: B1459392
CAS No.: 1873306-74-1
M. Wt: 785.9 g/mol
InChI Key: YFUQEQDYBKCNTE-CMFYRTQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-5-Methyl-dC(ac) Phosphoramidite, also known as 5-Methyl-dC(ac) amidite, is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxycytidine (dC) with a methyl group at the 5-position and an acetyl group protecting the amino group. This compound is crucial in the field of molecular biology and genetic research due to its role in the synthesis of modified DNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite involves several steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.

    Methylation: The 5-position of the cytosine ring is methylated using a methylating agent.

    Acetylation: The amino group at the 4-position is protected by acetylation.

    Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.

    Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%).

Chemical Reactions Analysis

Types of Reactions

DMT-5-Methyl-dC(ac) Phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to a phosphate group.

    Deprotection: The DMT and acetyl groups can be removed under acidic and basic conditions, respectively.

    Coupling: It can couple with other nucleosides to form oligonucleotides.

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Deprotection: Trichloroacetic acid for DMT removal and ammonia for acetyl removal.

    Coupling: Tetrazole or other activators in anhydrous conditions.

Major Products

    Oligonucleotides: The primary product formed from the coupling reactions.

    Deprotected nucleosides: Formed after the removal of protecting groups.

Scientific Research Applications

DMT-5-Methyl-dC(ac) Phosphoramidite is widely used in various scientific research applications:

    Chemistry: Synthesis of modified oligonucleotides for studying DNA-protein interactions.

    Biology: Used in the creation of methylated DNA sequences to study epigenetic modifications.

    Medicine: Development of antisense oligonucleotides for therapeutic purposes.

    Industry: Production of high-affinity PCR primers and probes for diagnostic applications.

Mechanism of Action

The mechanism by which DMT-5-Methyl-dC(ac) Phosphoramidite exerts its effects involves:

    Enhanced binding: The methyl group at the 5-position increases the binding affinity of the oligonucleotide to its complementary strand by stabilizing the duplex structure.

    Increased duplex stability: The hydrophobic nature of the methyl group helps eliminate water molecules from the duplex, further stabilizing the structure.

Comparison with Similar Compounds

Similar Compounds

    DMT-dC(ac) Phosphoramidite: Similar structure but without the methyl group at the 5-position.

    DMT-dC(bz) Phosphoramidite: Uses a benzoyl group for protection instead of an acetyl group.

    DMT-dG(dmf) Phosphoramidite: A guanine derivative with different protecting groups.

Uniqueness

DMT-5-Methyl-dC(ac) Phosphoramidite is unique due to its methyl group at the 5-position, which enhances binding and stability of the resulting oligonucleotides. This makes it particularly useful in applications requiring high-affinity binding and stability, such as in the development of therapeutic oligonucleotides and diagnostic probes.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQEQDYBKCNTE-CMFYRTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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